N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of 446.56 g/mol. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties, and features a unique structure that may contribute to various biological activities.
The compound can be sourced from chemical suppliers and databases such as ChemSrc and PubChem, where its structural data and other properties are cataloged for research purposes. The identification number for this compound is CAS 921870-09-9, making it easier for researchers to locate specific information regarding its synthesis and applications .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is classified under the following categories:
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. While specific methods for this exact compound may not be extensively documented in public literature, similar compounds often utilize techniques such as:
The synthesis may require solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine to facilitate reactions. The purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide can be represented using various chemical notations:
CCCN1C(=O)C(C)(C)COc2cc(NC(=O)c3cc(C)cc(C)c3)ccc21
This notation provides a compact representation of the compound's structure .
The key structural data includes:
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide may undergo various chemical reactions typical for sulfonamides:
Understanding these reactions is crucial for predicting the compound's stability and reactivity under different conditions.
Further research is necessary to elucidate specific pathways affected by this compound and its derivatives.
The physical properties of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide include:
Key chemical properties include:
No specific melting point or boiling point data are available in the current literature; further experimental work is required to determine these values.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide has potential applications in:
Continued exploration into its properties and mechanisms will enhance understanding and broaden its applicability in various scientific fields.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4